1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene
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Overview
Description
1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . It is characterized by the presence of two chlorine atoms, a trifluoromethylthio group, and a nitro group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene typically involves the nitration of 1,2-dichloro-4-trifluoromethylthiobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
1,2-Dichloro-4-trifluoromethylthiobenzene+HNO3+H2SO4→this compound+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: 1,2-Dichloro-4-trifluoromethylthio-3-aminobenzene.
Oxidation: 1,2-Dichloro-4-trifluoromethylsulfonyl-3-nitrobenzene.
Scientific Research Applications
1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene: Similar structure but different positioning of the nitro group.
1,2-Dichloro-4-nitrobenzene: Lacks the trifluoromethylthio group.
1,2-Dichloro-4-trifluoromethylbenzene: Lacks the nitro group.
Uniqueness
1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene is unique due to the presence of both the trifluoromethylthio and nitro groups, which impart distinct chemical and physical properties. This combination makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H2Cl2F3NO2S |
---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
1,2-dichloro-3-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(16-7(10,11)12)6(5(3)9)13(14)15/h1-2H |
InChI Key |
URIIHWXERZUTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1SC(F)(F)F)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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